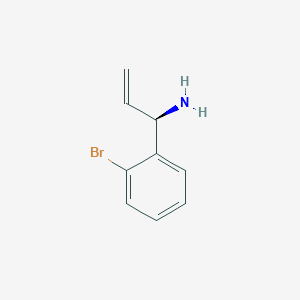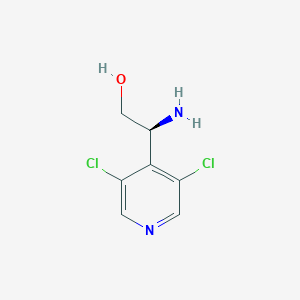
(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is a chemical compound characterized by the presence of an amino group and a pyridyl ring substituted with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol typically involves the reaction of 3,5-dichloropyridine with an appropriate amino alcohol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyridyl ring play crucial roles in binding to target molecules, influencing biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2s)-2-Amino-2-(3,5-dichloropyridyl)ethanol
- (2s)-2-Amino-2-(3,5-dichlorophenyl)ethanol
Uniqueness
(2s)-2-Amino-2-(3,5-dichloro(4-pyridyl))ethan-1-ol is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8Cl2N2O |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8Cl2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI-Schlüssel |
RNYGIKRAYJJHCS-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=C(C(=C(C=N1)Cl)[C@@H](CO)N)Cl |
Kanonische SMILES |
C1=C(C(=C(C=N1)Cl)C(CO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




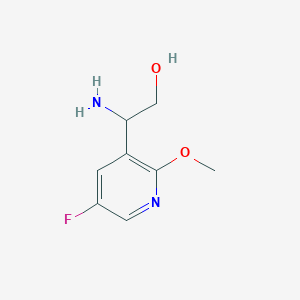
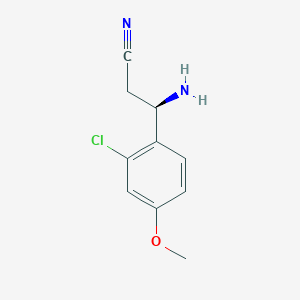
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)
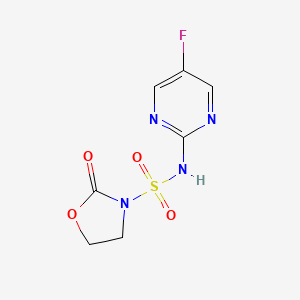



![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)

